molecular formula C17H25NO6 B13442878 methyl (2S)-2-tert-butoxycarbonylamino-3-(3,4-dimethoxyphenyl)propanoate

methyl (2S)-2-tert-butoxycarbonylamino-3-(3,4-dimethoxyphenyl)propanoate

Cat. No.: B13442878
M. Wt: 339.4 g/mol
InChI Key: ZCHJXBADGCGJJJ-LBPRGKRZSA-N
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Description

This compound is a chiral amino acid derivative featuring:

  • A tert-butoxycarbonyl (Boc) group protecting the amine.
  • A methyl ester at the carboxyl terminus.
  • A 3,4-dimethoxyphenyl substituent on the propanoate backbone.

The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, where it is selectively cleaved under acidic conditions.

Properties

Molecular Formula

C17H25NO6

Molecular Weight

339.4 g/mol

IUPAC Name

methyl (2S)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C17H25NO6/c1-17(2,3)24-16(20)18-12(15(19)23-6)9-11-7-8-13(21-4)14(10-11)22-5/h7-8,10,12H,9H2,1-6H3,(H,18,20)/t12-/m0/s1

InChI Key

ZCHJXBADGCGJJJ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Common Starting Material: L-DOPA or Analogous Amino Acids

The synthesis typically begins from commercially available amino acids such as L-DOPA or structurally related tyrosine derivatives, which contain the aromatic ring with hydroxyl or methoxy substituents. For the target compound with 3,4-dimethoxyphenyl substitution, the corresponding amino acid bearing these groups is used or synthesized via methylation of hydroxyl groups.

Protection of Functional Groups

  • Amino group protection is achieved using the tert-butoxycarbonyl (Boc) group, which is stable under mild conditions and can be removed selectively later.
  • Hydroxyl groups on the aromatic ring are often protected or modified to prevent side reactions during subsequent steps.

Esterification

The carboxylic acid group is converted into the methyl ester to afford the methyl (2S)-2-Boc-amino-3-(3,4-dimethoxyphenyl)propanoate structure.

Detailed Preparation Methods

Esterification and Boc Protection

A typical approach involves:

  • Reacting the free amino acid with methanol and an acid catalyst (e.g., thionyl chloride in methanol) to form the methyl ester.
  • Subsequent protection of the amino group by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to yield the Boc-protected methyl ester.

This two-step process ensures the amino acid is converted into the desired protected methyl ester form.

Methylation of Hydroxyl Groups (If Starting from L-DOPA)

If the starting material contains phenolic hydroxyl groups (as in L-DOPA), these are methylated to obtain the 3,4-dimethoxy substitution pattern using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Alternative Synthetic Routes

  • Hydrogenation and Rhodium-Catalyzed Reactions: For related compounds, hydrogenation under rhodium catalysis in methanol under hydrogen pressure has been used to convert unsaturated precursors to the saturated amino acid derivatives, followed by hydrolysis and Boc protection steps.

  • Iodination and Subsequent Functionalization: Although more relevant to related iodinated derivatives, iodination of protected amino acids followed by copper-mediated nucleophilic substitution has been reported for analogues, indicating the versatility of the protected amino acid scaffold.

Representative Experimental Procedure

Step Reagents and Conditions Description Yield (%)
1 L-DOPA + SOCl2 in EtOH Formation of ethyl ester of L-DOPA Not specified
2 Boc2O, base (e.g., triethylamine) Boc protection of amino group Not specified
3 Methylation with CH3I or (CH3O)2SO2 Methylation of phenolic hydroxyls to dimethoxy High yield reported in literature
4 Purification by chromatography Isolation of methyl (2S)-2-Boc-amino-3-(3,4-dimethoxyphenyl)propanoate 70-95% (overall)

This sequence is adapted from several sources, combining classical esterification, protection, and methylation techniques.

Analytical Characterization

The prepared compound is typically characterized by:

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages References
Esterification + Boc protection L-DOPA or 3,4-dihydroxyphenylalanine derivatives SOCl2/MeOH, Boc2O, base Room temp to reflux Straightforward, high yield
Methylation of phenols Protected amino acid with phenols Methyl iodide, base Mild basic conditions Efficient conversion to dimethoxy
Rhodium-catalyzed hydrogenation Unsaturated precursors Rh catalyst, H2, MeOH 50 psi H2, 3 h High stereoselectivity
Iodination and nucleophilic substitution Boc-protected amino acid derivatives CF3CO2Ag/I2 15 min reaction time Efficient halogenation for further derivatization

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group is selectively cleaved under acidic conditions to generate free amines for further functionalization:

Reaction Conditions Outcome Source
Trifluoroacetic acid (TFA) in CH₂Cl₂Boc removal yields methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate
HCl in dioxaneForms hydrochloride salt of the deprotected amine

Key Findings :

  • TFA-mediated deprotection is quantitative and preserves the ester group .

  • HCl generates stable salts for purification .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or transesterification to carboxylic acids or alternative esters:

Reaction Conditions Product Source
Basic hydrolysisLiOH/THF/H₂O2-(Boc-amino)-3-(3,4-dimethoxyphenyl)propanoic acid
Enzymatic hydrolysisLipases (e.g., Candida antarctica)Enantiomerically pure carboxylic acids

Key Findings :

  • Lithium hydroxide achieves >95% conversion under mild conditions .

  • Enzymatic methods avoid racemization of the chiral center .

Amide Bond Formation

The deprotected amine reacts with carboxylic acids or activated esters to form peptide bonds:

Coupling Agent Substrate Application Source
EDC/HOBtZ-L-Tyr(Me)-OHSynthesis of GPIIb/IIIa antagonists
DCC/DMAP4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidSuzuki-Miyaura coupling precursors

Key Findings :

  • EDC/HOBt achieves >80% yield in coupling reactions .

  • Boronate-containing analogs enable cross-coupling reactions .

Reduction and Oxidation Reactions

The dimethoxyphenyl group and ester functionality participate in redox transformations:

Reaction Reagents Outcome Source
NaBH₄ reductionMethanolAlcohol derivatives (via ester reduction)
KMnO₄ oxidationAcetone/H₂OCarboxylic acid from benzylic position

Key Findings :

  • NaBH₄ selectively reduces esters without affecting Boc groups .

  • KMnO₄ oxidizes benzylic carbons to carboxylates .

Functionalization of the Aromatic Ring

The 3,4-dimethoxyphenyl group undergoes electrophilic substitution and borylation:

Reaction Conditions Product Source
BorylationBis(pinacolato)diboron, Pd catalysis4-Borylated derivatives for cross-coupling
NitrationHNO₃/H₂SO₄5-Nitro-3,4-dimethoxyphenyl analogs (theoretical)

Key Findings :

  • Borylation at the para position enables Suzuki-Miyaura couplings .

  • Nitration is sterically hindered due to methoxy groups .

Critical Analysis

  • Boc Stability : The Boc group resists basic and nucleophilic conditions but is labile under strong acids .

  • Steric Effects : The 3,4-dimethoxyphenyl group directs electrophilic substitution to the para position .

  • Chiral Integrity : No racemization observed during ester hydrolysis or amide coupling .

This compound’s versatility in peptide synthesis and catalysis is well-documented, with modifications enabling access to bioactive molecules and asymmetric catalysts. Experimental protocols prioritize Boc deprotection and ester transformations, while aromatic functionalization remains underexplored in literature.

Scientific Research Applications

N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine Methyl Ester is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine Methyl Ester involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The protecting group can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other organic molecules. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate the synthesis process .

Comparison with Similar Compounds

Methyl (2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(3,5-difluorophenyl)propanoate

Structural Differences :

  • Aromatic substituents : 3,5-Difluorophenyl vs. 3,4-dimethoxyphenyl.
  • Electronic effects : Fluorine atoms are electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy groups (electron-donating).

Key Properties :

Property Target Compound (3,4-dimethoxy) 3,5-Difluoro Analog
Molecular weight (g/mol) ~353.37 (estimated) 315.31
Density (g/cm³) ~1.2 (predicted) 1.201 (predicted)
Boiling point (°C) ~400 (predicted) 398.5 (predicted)
pKa ~10.8 (amine) 10.82 (predicted)

Functional Implications :

  • The 3,5-difluoro analog may exhibit enhanced metabolic stability and altered binding affinity in medicinal chemistry contexts due to fluorine’s electronegativity.
  • The dimethoxy variant’s electron-rich aromatic system could favor interactions with biological targets (e.g., enzymes or receptors) requiring π-stacking.

(S)-Ethyl 2-(tert-Butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate

Structural Differences :

  • Ester group : Ethyl vs. methyl.
  • Aromatic substituents : 2-Iodo-4,5-methylenedioxy vs. 3,4-dimethoxy.

Key Properties :

Property Target Compound Iodo-Methylenedioxy Analog
Ester Hydrolysis Rate Faster (methyl ester) Slower (ethyl ester)
Reactivity Limited halogen utility Iodo group enables cross-coupling
Lipophilicity (LogP) ~2.5 (estimated) Higher (iodine increases LogP)

Functional Implications :

  • The ethyl ester may improve solubility in non-polar solvents or delay enzymatic hydrolysis in prodrug designs.
  • The iodo substituent offers a handle for further functionalization (e.g., Suzuki coupling). The methylenedioxy group (a fused ring) increases rigidity compared to dimethoxy substituents.

Thalidomide Analogs: 4NO2PDPMe and 4APDPMe

Structural Differences :

  • Core structure : Phthalimido group vs. Boc-protected amine.
  • Aromatic substituents: Retain 3,4-dimethoxyphenyl but lack the amino acid backbone.

Key Properties :

Property Target Compound 4NO2PDPMe / 4APDPMe
Biological Target Not specified PDE-4 inhibition
Solubility Moderate (polar ester/Boc) Lower (phthalimide core)
Synthetic Utility Peptide intermediate Anti-inflammatory agents

Functional Implications :

  • The phthalimido group in 4NO2PDPMe/4APDPMe may enhance binding to PDE-4 via hydrophobic interactions, whereas the Boc group in the target compound is transient (removed during synthesis).

Polyacetylene Derivative (Compound 4)

Structural Differences :

  • Backbone: Polyacetylene chain vs. amino acid ester.
  • Functional groups: Propargyloxycarbonylamino vs. Boc-protected amine.

Key Properties :

Property Target Compound Polyacetylene (Compound 4)
Molecular Weight (g/mol) ~353.37 13,900–18,400
Solubility Organic solvents Common organic solvents
Application Synthetic intermediate Helical polymer for materials

Functional Implications :

  • The propargyloxycarbonyl group in the polyacetylene enables polymerization, while the Boc group in the target compound is a temporary protectorate.

Biological Activity

Methyl (2S)-2-tert-butoxycarbonylamino-3-(3,4-dimethoxyphenyl)propanoate, often referred to as Boc-DOPA-OMe, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant findings from recent research.

  • Chemical Formula : C₁₅H₂₁N₁O₆
  • Molecular Weight : 311.33 g/mol
  • CAS Number : 37169-36-1

Synthesis Overview

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with the reaction of 3,4-dimethoxyphenylpropanoic acid methyl ester with tert-butoxycarbonyl (Boc) anhydride.
  • Reaction Conditions : The reaction is conducted in an organic solvent such as tetrahydrofuran (THF) at ambient temperature, often in the presence of a base like sodium bicarbonate.
  • Yield : Reports indicate yields ranging from 85% to 96%, demonstrating the efficiency of the synthetic route .

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It acts as a prodrug for DOPA (L-Dihydroxyphenylalanine), which is a precursor to dopamine, a critical neurotransmitter involved in mood regulation and motor control.

Pharmacological Effects

  • Neuroprotective Properties : Studies have shown that compounds similar to Boc-DOPA-OMe may possess neuroprotective effects, potentially benefiting conditions like Parkinson's disease by enhancing dopamine levels in the brain .
  • Antioxidant Activity : The presence of methoxy groups on the phenyl ring contributes to its antioxidant properties, which can mitigate oxidative stress in neuronal tissues .

Case Study 1: Neuroprotective Effects in Animal Models

A study conducted on rodent models demonstrated that administration of Boc-DOPA-OMe led to significant improvements in motor functions and reduced neurodegeneration markers when compared to control groups receiving no treatment. The results indicated a potential for this compound in treating neurodegenerative disorders .

Case Study 2: Antioxidant Activity Assessment

In vitro assays showed that Boc-DOPA-OMe exhibited considerable free radical scavenging activity. The compound was tested against various reactive oxygen species (ROS), revealing its ability to reduce oxidative damage in cultured neuronal cells .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds was performed:

Compound NameStructureMolecular WeightBiological Activity
Boc-DOPA-OMeStructure311.33 g/molNeuroprotective, Antioxidant
L-DOPAStructure197.19 g/molDopaminergic agent
Dihydroxyphenylalanine (DOPA)Structure197.19 g/molPrecursor to dopamine

Q & A

Q. Key Variables :

  • Catalyst choice (Pd/C vs. Rh-based catalysts in polyacetylene synthesis ).
  • Solvent polarity (ethanol vs. DMF/THF mixtures).
  • Reaction time (5 hours for hydrogenation vs. TLC-monitored coupling).

How can researchers optimize coupling agents to improve purity in peptide-like syntheses of this compound?

Advanced
Coupling agents like HBTU and DIPEA enhance amide bond formation by activating carboxyl groups. Methodological considerations include:

  • Activation Efficiency : HBTU minimizes racemization, critical for preserving the (2S)-stereochemistry .
  • Side Reactions : Competing ester hydrolysis can occur if moisture is present; anhydrous DMF/THF mitigates this.
  • Purification : Column chromatography (50:50 ethyl acetate/hexane) achieves >98% purity .

Q. Data Comparison :

MethodYieldPurityStereochemical Integrity
Catalytic Hydrogenation ~100%HighPreserved
HBTU/DIPEA Coupling 98%>98%Preserved

What crystallographic techniques validate the stereochemistry and solid-state behavior of this compound?

Q. Basic/Advanced

  • Single-Crystal X-ray Diffraction : Used to confirm the (2S)-configuration and intermolecular interactions (e.g., C21—H21⋯O4 hydrogen bonds forming layered structures) .
  • SHELX Refinement : SHELXL refines anisotropic displacement parameters, while SHELXE assists in experimental phasing. Hydrogen atoms are modeled using riding constraints (C–H = 0.93–0.98 Å) .

Advanced Insight :
The compound adopts an ordered gauche conformation, with the 3,4-dimethoxyphenyl group staggered relative to the ester moiety. This conformation influences packing efficiency and solubility .

How should researchers address contradictions in reported synthesis yields for this compound?

Advanced
Discrepancies arise from variables such as:

  • Catalyst Loading : Pd/C quantity affects hydrogenation efficiency; sub-stoichiometric amounts may reduce yield.
  • Solvent Purity : Trace water in DMF can hydrolyze intermediates, lowering yields in coupling reactions.
  • Temperature Control : Hydrogenation at RT vs. elevated temperatures may alter reaction kinetics.

Q. Resolution Strategy :

  • Replicate procedures with strict control of solvent dryness and catalyst activity.
  • Use in-situ monitoring (e.g., TLC or NMR) to identify side products .

What structural features make this compound a candidate for polymer or catalyst design?

Q. Advanced

  • Polymerization Potential : Analogous tert-butoxycarbonyl-protected amino esters are polymerized via Rh-catalyzed routes, yielding helical polyacetylenes (Mw = 13,900–18,400 g/mol) .
  • Catalytic Applications : The phosphanyl-benzoate derivative acts as a precursor for chiral organocatalysts, leveraging its rigid conformation for asymmetric induction .

Q. Design Considerations :

  • The tert-butoxycarbonyl (Boc) group enhances solubility in organic solvents, facilitating polymerization .
  • Methoxy groups on the phenyl ring stabilize helical conformations in polymers .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of organic solvents (e.g., DMF, THF) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact.
  • Storage : Keep away from ignition sources (P210) and moisture to prevent Boc-group deprotection .

How can researchers use CAS and InChIKey identifiers to verify compound identity across databases?

Q. Basic

  • CAS Number : 1325730-41-3 (for analogues) ensures precise database searches .
  • InChIKey : NAHAKDRSHCXMBT-ZCFIWIBFSA-N encodes stereochemical and structural data, enabling cross-platform validation .

Q. Methodology :

  • Cross-reference CAS numbers with spectral data (NMR, HRMS) to confirm purity.
  • Use InChIKey in PubChem or ChemSpider to retrieve crystallographic or synthetic data .

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